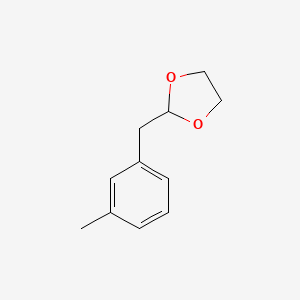

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene” is a complex organic compound. It’s related to the compound “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” which is used as a reactant in various chemical reactions . It’s also related to the compound “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” which has a molecular formula of C18H20O3 .

Synthesis Analysis

The synthesis of such compounds often involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The process can be catalyzed by a Brönsted or a Lewis acid .

Molecular Structure Analysis

The molecular structure of related compounds like “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” consists of a dioxolane ring attached to a phenyl group . The molecules of this compound display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .

Chemical Reactions Analysis

Compounds with a dioxolane ring are known to participate in various chemical reactions. For instance, they can be used as a reagent in Wittig olefinations with the introduction of a 1,3-dioxolane moiety . They can also be used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like “(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide” include a melting point of 193-195 °C, solubility in water at 20°C, and sensitivity to hygroscopic conditions .

Scientific Research Applications

Synthesis and Biological Activities

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene and its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione, a derivative, was achieved and its compounds were evaluated for inhibitory activity against the fungus Candida albicans. Some compounds exhibited moderate activity against Gram-positive bacteria Staphylococcus aureus, although they were inactive against Escherichia coli and Pseudomonas aeruginosa (Ramadan, Rasheed, & El Ashry, 2019).

Lipid-Reducing Activities

Research on marine sponge derivatives, including 1-(2,4-dihydroxy-5-methylphenyl)ethan-1-one and its structurally related compounds, found lipid-reducing activity in a zebrafish Nile red fat metabolism assay. These findings suggest potential applications in treating lipid metabolic disorders and obesity (Costa, Coello, Urbatzka, Pérez, & Thorsteinsdóttir, 2019).

Antiradical Activity

1,3-Dioxolane derivatives have shown antiradical activity, particularly in the context of fuel. They can undergo one-electron oxidation with the formation of stable radical cations, which has implications for understanding the antiknock effect of structural analogs of 1,3-dioxolanes (Vol’eva, Belostotskaya, Komissarova, Malkova, Pokholok, & Davydov, 2013).

Polymerization and Material Properties

The structural features of 1,3-dioxolane derivatives influence their polymerization behavior and the properties of the resulting polymers. For instance, the study on perfluoro-2-methylene-1,3-dioxolane demonstrated its polymerization capabilities and the production of a material that was resistant to various chemical solvents, showcasing its potential in creating durable materials (Okamoto, Mikeš, Yang, & Koike, 2007).

Crystal Structure Formation

The structure of ligands, including those containing 1,3-dioxolane units, can significantly influence the formation of crystal structures in metal complexes. This has implications for material science and the development of new materials with specific structural properties (Arhangelskis, Van Meervelt, & Dobrzańska, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(3-methylphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGINAYEIKNFHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645881 |

Source

|

| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-51-8 |

Source

|

| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.